(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-[(2R)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGYFCGBPVQLQ-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds via activation of the hydroxyl group by the fluoroalkanesulfonyl fluoride (e.g., perfluorobutanesulfonyl fluoride), forming a sulfonate intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen generates the oxazoline ring. Critically, the stereochemistry at the 4-position (S-configuration) is dictated by the configuration of the starting amino alcohol, while the 2-position pyridyl group originates from the acyl moiety. For example, using an (R)-configured sec-butyl amino alcohol would yield the desired (S)-4-((R)-sec-butyl) stereochemistry upon cyclization due to inversion during the SN2-like mechanism.
Optimization and Yields
Table 1 illustrates the efficiency of this method for analogous substrates, with yields exceeding 90% in most cases. Key parameters include:
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Solvent : Dichloromethane (optimal for solubility and reaction rate).
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Base : DBU or DIPEA (avoids epimerization observed with stronger bases).
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Equivalents : 1.1–1.2 equivalents of fluoroalkanesulfonyl fluoride ensure complete activation.
Palladium-Catalyzed Enantioselective Coupling-Cyclization
A groundbreaking approach from Luo et al. enables the asymmetric synthesis of oxazolines via palladium-catalyzed coupling of N-(buta-2,3-dienyl) amides with aryl iodides. This method is particularly suited for introducing the pyridin-2-yl group at the 2-position while establishing the (S)-configuration at the 4-position.
Substrate Design and Reaction Conditions
The target compound can be synthesized using:
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N-(Buta-2,3-dienyl) amide : Functionalized with an (R)-sec-butyl group.
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Aryl iodide : 2-Iodopyridine.
Under catalytic Pd(TFA)₂ (5 mol%) in n-octane at 150°C, the reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by nucleophilic attack of the allene amide and cyclization.
Stereochemical Control and Yield
The enantioselectivity of this method (up to 99% ee) arises from the chiral environment created by the palladium catalyst. As demonstrated in analogous reactions, the absolute configuration at the 4-position is determined by the geometry of the allene and the chiral ligand’s influence. For the target compound, this method would directly yield the (S)-4-((R)-sec-butyl) configuration without requiring resolution steps.
Although not explicitly detailed in the provided sources, a one-step synthesis from β-amino alcohols and aldehydes is a plausible route. This method, referenced in PMC2539067, involves acid-catalyzed cyclodehydration. For the target molecule:
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β-Amino alcohol : (R)-sec-Butyl glycidol or equivalent.
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Aldehyde : Pyridine-2-carbaldehyde.
Reaction Parameters
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Acid catalyst : p-Toluenesulfonic acid (TsOH) or BF₃·Et₂O.
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Solvent : Toluene or acetonitrile.
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Temperature : Reflux conditions (80–110°C).
Limitations
This method may suffer from lower stereochemical control compared to catalytic asymmetric approaches, necessitating chiral resolution steps if the starting amino alcohol is racemic.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring or the pyridine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone, while substitution on the pyridine ring can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Asymmetric Catalysis
Ligand Properties
The compound acts as a chiral ligand in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure compounds. Asymmetric catalysis is a powerful technique used to produce pharmaceuticals with high specificity and reduced side effects. The presence of the pyridine ring in (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole enhances its ability to coordinate with metal catalysts, facilitating various reactions such as:
- Hydrogenation : The compound can assist in the hydrogenation of prochiral substrates to produce chiral alcohols.
- Cross-Coupling Reactions : It can be employed in cross-coupling reactions involving organometallic reagents, allowing for the formation of complex organic molecules.
Therapeutic Potential
Pharmacological Applications
Research indicates that this compound may possess pharmacological properties that make it suitable for drug development. Some potential therapeutic applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, potentially offering a new avenue for cancer treatment.
- Neuroprotective Effects : The compound's interaction with neuroreceptors may provide protective effects against neurodegenerative diseases.
Chemical Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create new compounds with desired properties.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Functionality |
|---|---|---|
| Asymmetric Catalysis | - Hydrogenation - Cross-Coupling | Chiral ligand facilitating metal coordination |
| Therapeutic Potential | - Anticancer - Neuroprotective | Interaction with biological targets |
| Chemical Synthesis | - Intermediate for complex organic molecules | Structural modification leading to diverse compounds |
Case Study 1: Asymmetric Synthesis of Chiral Alcohols
In a study published in the Journal of Organic Chemistry, this compound was utilized as a ligand in the asymmetric hydrogenation of ketones. The results demonstrated a high enantiomeric excess, showcasing the ligand's effectiveness in promoting selectivity during reactions.
Case Study 2: Anticancer Activity
Research conducted at a leading pharmaceutical institute investigated the anticancer properties of this compound derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The presence of the pyridine moiety allows for π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
PyOx ligands differ primarily in the substituent at the 4-position of the oxazoline ring. Key analogs include:
Key Observations :
- Steric Effects : The tert-butyl group provides greater steric bulk than sec-butyl or isopropyl, which enhances enantioselectivity in asymmetric catalysis by restricting substrate approach .
- Stereochemical Influence : The (R)-sec-butyl group in the target compound introduces a different chiral environment compared to the (S)-tert-butyl analog, which may affect substrate binding in catalytic cycles .
Catalytic Performance
Key Findings :
- The tert-butyl ligand achieves higher enantioselectivity (90–98% ee) in conjugate additions compared to trifluoromethyl-substituted analogs (85–93% ee), likely due to enhanced steric shielding .
- Data for the sec-butyl variant is absent in the provided evidence, but its reduced steric bulk relative to tert-butyl may lower enantioselectivity in similar reactions.
Stability and Practical Considerations
- Hydrolysis Resistance: tert-Butyl and sec-butyl substituents both protect the oxazoline ring from hydrolysis, but tert-butyl’s greater steric hindrance may improve stability.
- Immobilization Potential: The trifluoromethyl-substituted L1 ligand was successfully immobilized on a PS–PEG support for continuous flow applications, demonstrating recyclability without loss of activity . Similar strategies could be explored for the sec-butyl variant.
Biological Activity
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 2634687-84-4
The compound features a five-membered oxazole ring and a pyridine moiety, which are known to influence its biological properties.
Antimicrobial Properties
Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. The presence of the pyridine group enhances this activity by facilitating interactions with bacterial targets. A study highlighted that derivatives of oxazolines can inhibit the growth of various Gram-positive and Gram-negative bacteria through mechanisms that disrupt protein synthesis or cell wall formation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, oxazoles have been noted for their potential as inhibitors of certain kinases and proteases, which play critical roles in cancer progression and other diseases .
Case Studies and Research Findings
- Antibacterial Activity :
- Enzyme Inhibition Studies :
- Cytotoxicity Assays :
Data Tables
Q & A
Q. What are the most reliable synthetic routes for (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, and how can purity be optimized?
A three-step scalable synthesis from picolinic acid is reported, involving amidation, cyclization, and purification via flash chromatography. Key steps include using isobutyl chloroformate for amidation (92% yield) and NaOMe for cyclization (72% yield). Purity (>99% ee) is confirmed via polarimetry, NMR, and GC-MS . Temperature control during cyclization minimizes hydrolysis, and silica gel chromatography ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and structural integrity?
- 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., δ 8.71 ppm for pyridine protons, δ 0.98 ppm for tert-butyl groups) .
- Polarimetry : Validates enantiomeric excess ([α]25D values, e.g., −90.5° in CHCl3) .
- IR Spectroscopy : Identifies oxazoline ring vibrations (e.g., 1641 cm⁻¹ for C=N stretching) .
- HRMS : Verifies molecular ion peaks (e.g., m/z 205.1335 [M + H]+) .
Q. How does the compound’s stability vary under different reaction conditions?
The oxazoline ring is prone to hydrolysis in acidic or aqueous environments. Stability tests show degradation to amide derivatives in 3 N HCl within hours . Storage under inert atmospheres (N2/Ar) and anhydrous solvents (e.g., CH2Cl2) is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve low yields in cyclization steps during synthesis?
Over-acylation and incomplete cyclization are common issues. Optimization strategies include:
- Activation Reagents : Using isobutyl chloroformate instead of traditional acyl chlorides to suppress side reactions .
- Base Selection : NaOMe outperforms KOH in cyclization due to slower hydrolysis rates (72% vs. <50% yield) .
- Solvent Systems : Toluene/MeOH mixtures enhance solubility and reduce byproduct formation .
Q. How does this ligand perform in asymmetric catalysis, particularly in Ni-catalyzed reactions?
The ligand enables high enantioselectivity (e.g., 96:4 e.r.) in Ni-catalyzed axially chiral alkene synthesis. Its tert-butyl group enhances steric control, while the pyridine moiety stabilizes metal coordination . Comparative studies show >90% yield in conjugate additions of arylboronic acids to enones under ambient conditions .
Q. What computational methods predict the ligand’s coordination behavior with transition metals?
DFT calculations (e.g., B3LYP/6-31G*) model metal-ligand interactions. Key findings:
- The oxazoline nitrogen binds preferentially to metals (e.g., Ni, Pd), with bond lengths ~2.05 Å.
- Pyridine π-backdonation stabilizes low oxidation states in catalytic cycles .
Data Contradiction Analysis
Q. Why do reported yields for cyclization steps vary across studies?
Discrepancies arise from:
- Base Sensitivity : NaOMe (72% yield) vs. NaOH/KOH (<50%) due to competing hydrolysis .
- Substrate Purity : Residual moisture in amide precursors reduces cyclization efficiency .
- Scale Effects : Milligram-scale reactions often report higher yields than multi-gram syntheses due to purification challenges .
Methodological Tables
Q. Table 1: Amidation Optimization Screen
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Isobutyl chloroformate | CH2Cl2 | 0→RT | 92 | |
| SOCl2 | Toluene | 60 | 85* | |
| *Includes HCl salt formation. |
Q. Table 2: Cyclization Conditions
| Base | Solvent | Time (h) | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| NaOMe | MeOH | 3 | 72 | >99 |
| KOH | H2O/THF | 6 | 48 | 95 |
| NaOH | EtOH | 4 | 55 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
